molecular formula C10H10N4S B14733145 4-Methyl-5-phenyldiazenyl-1,3-thiazol-2-amine CAS No. 4856-80-8

4-Methyl-5-phenyldiazenyl-1,3-thiazol-2-amine

Cat. No.: B14733145
CAS No.: 4856-80-8
M. Wt: 218.28 g/mol
InChI Key: UOFQZLLVFNMLIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-5-phenyldiazenyl-1,3-thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. This particular compound features a thiazole ring substituted with a methyl group at the 4-position, a phenyldiazenyl group at the 5-position, and an amine group at the 2-position .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-phenyldiazenyl-1,3-thiazol-2-amine typically involves the Hantzsch thiazole synthesis method. This method includes the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave-assisted conditions . The reaction is carried out in ethanol with triethylamine as a base, yielding the desired thiazole derivative.

Industrial Production Methods: Industrial production of thiazole derivatives often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-phenyldiazenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products:

Scientific Research Applications

4-Methyl-5-phenyldiazenyl-1,3-thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-5-phenyldiazenyl-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4-Methyl-5-phenyldiazenyl-1,3-thiazol-2-amine stands out due to its unique substitution pattern, which imparts specific chemical reactivity and biological activity. Its combination of a phenyldiazenyl group and a thiazole ring makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

4856-80-8

Molecular Formula

C10H10N4S

Molecular Weight

218.28 g/mol

IUPAC Name

4-methyl-5-phenyldiazenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C10H10N4S/c1-7-9(15-10(11)12-7)14-13-8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12)

InChI Key

UOFQZLLVFNMLIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)N=NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.